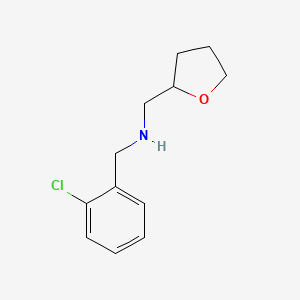
(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has been studied extensively in scientific research due to its unique properties. It is a colorless, volatile liquid that is soluble in water and has a low boiling point. It is commonly used in organic synthesis, as well as in the development of pharmaceuticals.
Scientific Research Applications
Enantioselective Synthesis and Chemical Transformations
A novel enantioselective synthesis method for furan-2-yl amines and amino acids features a key step involving oxazaborolidine-catalyzed enantioselective reduction, showcasing the controlled chirality of furan-2-yl amines through geometric isomer selection. This method opens pathways for synthesizing amino acids from furan derivatives, highlighting the compound's utility in stereoselective chemical synthesis (Demir et al., 2003).
Heterocyclic Compound Synthesis
The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives via thermolysis and base-catalyzed reactions demonstrates the versatility of furan derivatives in synthesizing complex heterocycles. This research broadens the applications of furan derivatives in creating valuable heterocyclic compounds with potential pharmaceutical applications (Hashem et al., 2017).
Antimicrobial Activity
Synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and subsequent Schiff base formation revealed antimicrobial properties, underscoring the potential for furan derivatives in developing new antimicrobial agents. This research adds to the understanding of the biological activities of furan-containing compounds (Arora et al., 2013).
Photochemical Synthesis Routes
A one-step metal-free photochemical synthesis method for 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes has been developed, showcasing an environmentally friendly and cost-effective route. This method highlights the potential of using light to forge bonds in organic synthesis, particularly for constructing benzo[b]furan structures efficiently (Protti et al., 2012).
Catalysis and Organic Transformations
Research into the synthesis of oxazinone and pyrimidinone heterocycles from 2(3H)-furanone illustrates the compound's role in catalyzing transformations leading to structurally complex molecules. This work provides insights into the mechanisms of furan ring-opening reactions and their applications in organic synthesis, offering new strategies for constructing diverse heterocyclic frameworks (Ramadan et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as 2-chlorobenzyl chloride have been shown to act as sensory irritants .
Mode of Action
It’s known that benzyl chloride derivatives can undergo nucleophilic substitution reactions at the benzylic position . This suggests that N-(2-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that aromatic compounds can be metabolized by bacteria through various pathways . The compound might affect these pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds like 2-chlorobenzyl chloride have properties such as a boiling point of 213-214 °c, a density of 1274 g/mL at 25 °C, and a vapor pressure of 3 mmHg at 84 °C . These properties might influence the bioavailability of the compound.
Result of Action
Similar compounds like 2-chlorobenzyl chloride have been used as sensory irritants to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .
Action Environment
The action, efficacy, and stability of N-(2-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by the storage temperature of 2-8°C for 2-chlorobenzyl chloride . Additionally, the compound’s action and efficacy might be influenced by the presence of other chemicals in the environment.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPISPWNZVORYKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390088 |
Source


|
| Record name | (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356532-08-6 |
Source


|
| Record name | (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)


![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)
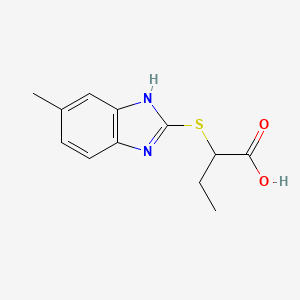
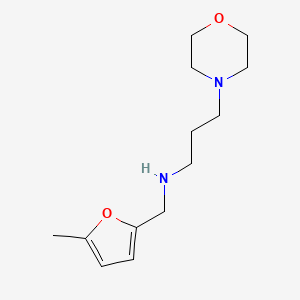
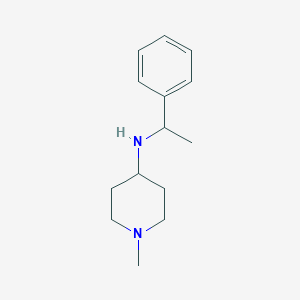
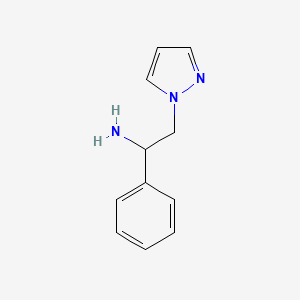

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)
![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)